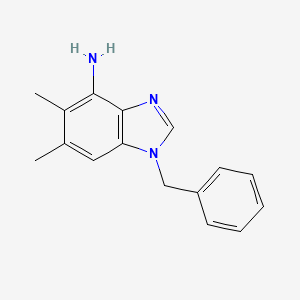

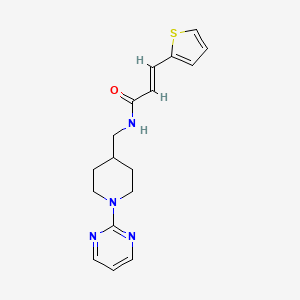

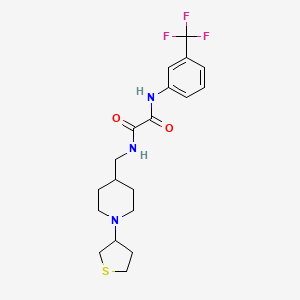

![molecular formula C18H18N2OS B2690110 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 941983-70-6](/img/structure/B2690110.png)

2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as the stability of the protein–ligand complex .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of 4-methylbenzo[d]thiazol-2-amine, a related compound, is C8H12N2S, and its molecular weight is 168.26 .Applications De Recherche Scientifique

Photovoltaic Efficiency Modeling

A study focused on synthesizing various benzothiazolinone acetamide analogs, including structures similar to 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide. These compounds were investigated for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). The study found that these compounds exhibited good light harvesting efficiency (LHE) and favorable energy properties for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activities were explored, indicating potential applications in optoelectronic devices (Mary et al., 2020).

Synthesis and Potential Antipsychotic Properties

Research involving compounds structurally related to 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide explored their synthesis and potential antipsychotic properties. One study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a unique property compared to clinically available antipsychotic agents (Wise et al., 1987).

Synthesis of Benzothiazole Derivatives

In another study, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which share a similar molecular structure with the compound , were synthesized and evaluated for their antitumor activity. These compounds displayed significant anticancer activity against various cancer cell lines, showcasing the potential of benzothiazole derivatives in cancer research (Yurttaş et al., 2015).

Biological Activities of Benzothiazole Acetamide Derivatives

A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are closely related to the compound of interest, evaluated their biological activities, such as antioxidant, antibacterial, and urease inhibition. These compounds were found to have moderate to good activities in these areas, with significant urease inhibition activity. Molecular docking studies provided insights into their binding interactions, highlighting their potential in various biomedical applications (Gull et al., 2016).

Mécanisme D'action

The mechanism of action of similar compounds has been investigated. The most active derivatives displayed significant inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Ra . Furthermore, the selected hits showed no activity towards a panel of non-tuberculous mycobacteria (NTM), thus suggesting a selective inhibition of Mtb by the tested imidazo-[2,1-b]-thiazole derivatives over the selected panel of NTM .

Orientations Futures

The future directions in the research of similar compounds involve the design, in silico ADMET prediction, and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . These compounds are being studied for their potential as new anti-mycobacterial agents .

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-11-4-5-14(12(2)8-11)9-18(21)20-15-6-7-16-17(10-15)22-13(3)19-16/h4-8,10H,9H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUIZVIAQKPUMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

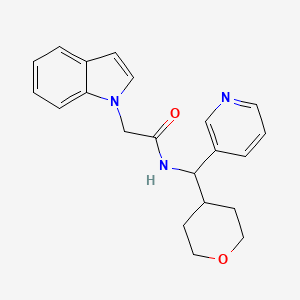

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2690029.png)

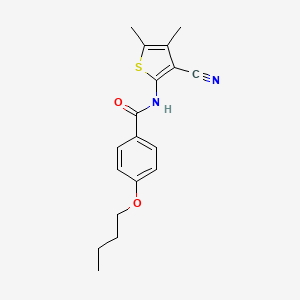

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2690035.png)

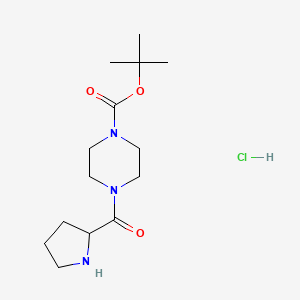

![1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2690038.png)

![2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B2690041.png)

![N1-(2-chlorobenzyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2690042.png)